molecular formula C13H19F2NO4 B1529872 2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid CAS No. 1419100-99-4

2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid

Cat. No.: B1529872
CAS No.: 1419100-99-4
M. Wt: 291.29 g/mol
InChI Key: GISNXYAQSFKBPG-UHFFFAOYSA-N
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Description

2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid is a chemical compound with the CAS number 1419100-99-4 . It is used in research and has a molecular weight of 291.29 . The molecular formula of this compound is C13H19F2NO4 .

Scientific Research Applications

Synthesis of Enantiopure Pyrrolizidinone Amino Acid

An innovative synthesis approach for enantiopure pyrrolizidinone amino acid was developed, showcasing the utility of related compounds in mimicking the conformation of dipeptides. This synthesis aids in the exploration of conformation-activity relationships within biologically active peptides, underscoring the compound's role in advancing peptide research (Dietrich & Lubell, 2003).

Coordination and Color Changes in Metal-Organic Frameworks

Research on metal-organic frameworks (MOFs) has revealed the ability of certain compounds to intercalate water molecules, leading to significant coordination and color changes. These findings have implications for the design of responsive materials and sensors, demonstrating the broader chemical utility of the compound's derivatives in material science (Mahata, Ramya, & Natarajan, 2009).

Lanthanide Coordination Polymers

The synthesis of lanthanide coordination polymers with unique topologies has been facilitated by related compounds, contributing to the understanding of crystal engineering and the development of materials with novel properties. This research highlights the compound's role in facilitating the creation of complex inorganic structures (Qin, Wang, Wang, & Su, 2005).

Synthesis of Triazole-based Scaffolds

The compound's derivatives have been utilized in the ruthenium-catalyzed synthesis of triazole amino acids, important for the development of peptidomimetics and biologically active compounds. This application underscores the compound's significance in pharmaceutical research and drug discovery (Ferrini et al., 2015).

Combinatorial Chemistry Scaffolds

In combinatorial chemistry, derivatives of the compound have served as scaffolds, demonstrating its utility in the rapid synthesis of diverse molecular libraries. This application is crucial for high-throughput screening in drug development, showcasing the compound's impact on accelerating pharmaceutical research (Penning & Christoffers, 2012).

Safety and Hazards

The safety and hazards of 2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid are not specified in the sources I found . It’s important to handle all chemical compounds with care and use appropriate safety measures.

Properties

IUPAC Name

5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-6-7-4-13(14,15)5-8(7)9(16)10(17)18/h7-9H,4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISNXYAQSFKBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114240
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419100-99-4
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419100-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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